5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole-1-carboxylic acid ethyl ester
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Overview
Description
5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole-1-carboxylic acid ethyl ester is a member of toluenes.
Scientific Research Applications
Synthesis and Pharmacological Investigation
A study by Gokulan et al. (2012) focused on synthesizing a series of related compounds for their potential analgesic and anti-inflammatory activities. This research represents a significant step in the development of new therapeutic agents.
Advanced Organic Synthesis Techniques
Research by Arbačiauskienė et al. (2011) explored the use of similar compounds as precursors in advanced organic synthesis, particularly in Sonogashira-type cross-coupling reactions. This work is crucial for the development of complex organic molecules.
Biological Activity of Derivatives
Kletskov et al. (2018) studied derivatives of a similar compound for their synergistic effects with antitumor drugs in chemotherapy for brain tumors, indicating significant biomedical applications (Kletskov et al., 2018).
Potential in Nonlinear Optical Materials
A study by Chandrakantha et al. (2013) investigated similar pyrazole derivatives for their optical nonlinearity, suggesting applications in optical limiting technologies.
Structural and Spectral Studies
Research works like those by Viveka et al. (2016) have focused on the structural and spectral analysis of pyrazole derivatives, contributing to a deeper understanding of these compounds' chemical properties.
Antimicrobial and Antioxidant Activity
Studies like that by Govindaraju et al. (2012) have evaluated the antimicrobial and antioxidant activities of pyrazole derivatives, indicating their potential in developing new antimicrobial and antioxidant agents.
Properties
Molecular Formula |
C14H15F3N2O3 |
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Molecular Weight |
316.28 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H15F3N2O3/c1-3-22-12(20)19-13(21,14(15,16)17)8-11(18-19)10-6-4-9(2)5-7-10/h4-7,21H,3,8H2,1-2H3 |
InChI Key |
WRFRKUUPZBLDQT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)(C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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